4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman involves multi-step organic reactions. For instance, the synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines showcases the complex process of generating such compounds (Blagg, Davies, & Mobbs, 1985). Another example is the synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via sequential halolactonization and gamma-hydroxylation (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The structure of chroman derivatives, like the one , often involves detailed X-ray crystallography and theoretical calculations. For example, studies on similar compounds have used X-ray single-crystal diffraction to establish their structures (Ma, Wu, & Shi, 2004).
Chemical Reactions and Properties
Chemical reactions involving chroman derivatives can be complex and diverse. For example, the synthesis of isochroman-4-ols and isochroman-3-ols as models for naturally occurring benzo[g]isochromanols involves oxidative mercury-mediated ring closure and ozonolysis steps (Koning, Green, Michael, & Oliveira, 2001).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their crystalline structure and stability under various conditions. The conformational preference and steric interactions in 4-chromanones and 4-chromanols with bulky substituents, for example, provide insights into their physical behavior (Kabuto, Kikuchi, Yamaguchi, & Inoue, 1973).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be understood through studies like the synthesis and reactions of 4-chromanones, which highlight the versatility and potential applications of these compounds in various fields (Kabbe & Widdig, 1982).
Scientific Research Applications
Phospholipase A2 Inhibition and Anti-inflammatory Activity :
- YM-26734, a compound structurally related to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, was found to inhibit the activities of extracellular phospholipase A2 and showed potential as a suppressor of inflammatory responses (Miyake et al., 1993).
Occurrence in Biological Systems :
- A compound with a similar structure, equol (7-hydroxy-3-(4'-hydroxyphenyl)chroman), was identified in human urine. The discovery of equol, a weak estrogen, highlights its potential biological significance (Axelson et al., 1982).
Natural Product Chemistry :
- (+)-trans-4-(3-dodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman (YM-26567-1), a natural product, was found to be a competitive inhibitor of group II phospholipase A2, suggesting its role as a potent anti-inflammatory compound (Miyake et al., 1992).
Synthetic Chemistry :
- Synthesis and reactions of chroman-4-one derivatives, including those structurally related to the queried compound, have been extensively studied, reflecting their importance in medicinal chemistry and drug discovery (Sosnovskikh et al., 2006).
Biological Activities of Flavonoids :
- Naringenin, a flavonoid with a structure similar to 4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman, has been extensively studied for its therapeutic potential in various disorders due to its anti-inflammatory and antioxidant effects (Rani et al., 2016).
Hormone Modulation :
- Equol, structurally related to the queried compound, has been studied for its ability to bind to estrogen receptors and influence hormone-dependent conditions (Setchell & Clerici, 2010).
properties
IUPAC Name |
1-[3-dodecanoyl-2,4,6-trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]phenyl]dodecan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H62O8/c1-3-5-7-9-11-13-15-17-19-21-36(48)41-43(50)40(44(51)42(45(41)52)37(49)22-20-18-16-14-12-10-8-6-4-2)35-30-38(31-23-25-32(46)26-24-31)53-39-29-33(47)27-28-34(35)39/h23-29,35,38,46-47,50-52H,3-22,30H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJAYJCUSZHYDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C(=C(C(=C1O)C2CC(OC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O)O)C(=O)CCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H62O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932293 | |
Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Didodecanoyl-2,4,6-trihydroxyphenyl)-7-hydroxy-2-(4-hydroxyphenyl)chroman | |
CAS RN |
144337-18-8 | |
Record name | YM 26734 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144337188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-{2,4,6-Trihydroxy-5-[7-hydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-yl]-1,3-phenylene}di(dodecan-1-one) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YM-26734 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27Z1V25BZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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